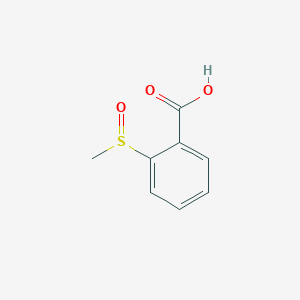

2-(Methylsulfinyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYFTEBQXOBPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40313101 | |

| Record name | 2-(Methanesulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19093-34-6 | |

| Record name | 19093-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methanesulfinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40313101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulphinyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Methylsulfinyl Benzoic Acid and Its Precursors

Conventional Synthetic Routes to Sulfinyl Compounds

The formation of sulfinyl compounds, particularly sulfoxides, is a cornerstone of organosulfur chemistry. These compounds serve as important intermediates in the synthesis of various chemically and biologically significant molecules.

Oxidation Methods for Sulfides to Sulfoxides

The most direct and common method for synthesizing sulfoxides is the oxidation of their corresponding sulfides (thioethers). acsgcipr.org A primary challenge in this transformation is preventing over-oxidation to the corresponding sulfone. acsgcipr.orgthieme-connect.com Consequently, the choice of oxidant and the careful control of reaction conditions are critical for achieving high selectivity. acsgcipr.orgnih.gov

A variety of reagents have been developed for this purpose, ranging from historical use of heavy metal oxidants to more modern, environmentally benign systems. acsgcipr.org Hydrogen peroxide is considered an ideal "green" oxidant because its only byproduct is water. nih.gov Its effectiveness can be enhanced in the presence of certain solvents or catalysts. For instance, a highly selective oxidation of sulfides to sulfoxides can be achieved using 30% hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, often resulting in excellent yields (90-99%). nih.gov Another approach involves using urea-hydrogen peroxide (UHP), a stable and inexpensive solid oxidant, which can selectively oxidize sulfides to sulfoxides in acetic acid. beilstein-journals.org

Other successful oxidizing systems include periodic acid (H₅IO₆) catalyzed by iron(III) chloride, and sodium hypochlorite (B82951) pentahydrate crystals in aqueous acetonitrile (B52724). organic-chemistry.org Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), have also proven to be effective for this transformation. thieme-connect.com The selectivity of these reactions is often dependent on the stoichiometry of the oxidant, reaction time, and temperature. acsgcipr.orgbeilstein-journals.org

Table 1: Selected Reagents for the Selective Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent/System | Catalyst/Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | "Green" oxidant, high selectivity, mild conditions, transition-metal-free. nih.gov |

| Urea-Hydrogen Peroxide (UHP) | Acetic Acid | Stable, inexpensive solid oxidant; selective conversion. beilstein-journals.org |

| Periodic Acid (H₅IO₆) | Iron(III) Chloride (FeCl₃) | Catalytic system, effective for selective oxidation. organic-chemistry.org |

| Sodium Hypochlorite (NaOCl·5H₂O) | Aqueous Acetonitrile | Catalyst-free, environmentally benign. organic-chemistry.org |

| IBX-Esters | - | Hypervalent iodine reagent, useful for selective oxidation. thieme-connect.com |

Stereoselective Synthesis of Sulfoxides

When the two organic groups attached to the sulfur atom are different, the sulfoxide (B87167) is chiral. The synthesis of single-enantiomer sulfoxides is of significant interest, particularly for applications in the pharmaceutical industry. acsgcipr.org Methodologies for achieving this fall into two main categories: the use of chiral stoichiometric oxidants and, more commonly, catalytic asymmetric oxidation of prochiral sulfides. acsgcipr.org The latter often employs chiral metal complexes or biocatalysis with enzymes like Baeyer-Villiger monooxygenases. acsgcipr.org These methods are crucial for producing enantiomerically enriched sulfoxides with high efficiency.

Specific Synthesis of 2-(Methylthio)benzoic Acid, a Key Precursor

The direct precursor to 2-(methylsulfinyl)benzoic acid is 2-(methylthio)benzoic acid (also known as 2-methylsulfanylbenzoic acid). chemsynthesis.comnih.gov The synthesis of this key thioether intermediate is a critical first step.

Methodologies for Thioether Formation on Benzoic Acid Scaffolds

A robust method for preparing 2-(methylthio)benzoic acid involves a two-step process starting from 2-chlorobenzonitrile (B47944). google.comgoogle.com This strategy circumvents the direct substitution on a benzoic acid, which can be challenging. The process involves:

Nucleophilic Aromatic Substitution: 2-chlorobenzonitrile reacts with sodium methyl mercaptide (NaSMe). The methyl mercaptide anion displaces the chloride ion on the aromatic ring to form 2-(methylthio)benzonitrile (B1630349). google.comgoogle.com

Hydrolysis: The nitrile group (-CN) of the resulting 2-(methylthio)benzonitrile is then hydrolyzed under alkaline conditions (e.g., using sodium hydroxide), followed by acidification to yield the final carboxylic acid, 2-(methylthio)benzoic acid. google.comgoogle.com

This synthetic route is effective because all the starting materials are readily available, and the reaction conditions are relatively mild. google.com

Optimization of Reaction Conditions for Precursor Synthesis

The efficiency of the synthesis of 2-(methylthio)benzoic acid from 2-chlorobenzonitrile can be significantly improved by optimizing the reaction parameters. google.comgoogle.com Key factors include the use of a phase-transfer catalyst, solvent choice, temperature control, and reactant stoichiometry.

Patented procedures describe the use of a three-phase phase-transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, to facilitate the reaction between the organic-soluble chlorobenzonitrile and the aqueous sodium methyl mercaptide solution. google.comgoogle.com

The process typically involves heating the mixture of 2-chlorobenzonitrile and the catalyst in an organic solvent (e.g., monochlorobenzene, dichlorobenzene) to around 70-80°C, followed by the slow addition of the sodium methyl mercaptide solution. After the substitution reaction is complete, a solid base like sodium hydroxide (B78521) is added, and the temperature is raised to approximately 110°C to drive the hydrolysis of the nitrile to completion, which is often monitored by the cessation of ammonia (B1221849) gas evolution. google.com The final product is isolated by separating the layers, acidifying the aqueous layer to a pH of 1-2 to precipitate the crude product, which can then be purified by distillation or recrystallization to achieve high purity (e.g., >98%). google.com

Table 2: Example of Optimized Reaction Conditions for 2-(Methylthio)benzoic Acid Synthesis

| Step | Parameter | Condition | Reference |

| Substitution | Starting Material | o-Chlorobenzonitrile | google.com |

| Nucleophile | Sodium methyl mercaptide solution | google.com | |

| Catalyst | Resin-immobilized quaternary ammonium salt | google.com | |

| Solvent | Monochlorobenzene | google.com | |

| Temperature | 70°C for addition, then 80°C for reaction | google.com | |

| Hydrolysis | Reagent | Solid Sodium Hydroxide | google.com |

| Temperature | 110°C | google.com | |

| Workup | Acidification | 20% Hydrochloric Acid to pH 1-2 | google.com |

| Purification | Method | Distillation | google.com |

Green Chemistry Approaches in the Synthesis of this compound

In response to the challenges of traditional synthesis, green chemistry principles are increasingly being applied to develop more sustainable and efficient methods for producing sulfoxides. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes.

Biocatalytic Synthesis of Sulfoxides

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. For sulfoxidation, this method offers unparalleled selectivity under mild, aqueous conditions. mdpi.com Key enzyme classes for this reaction are monooxygenases (such as Cytochrome P450s and flavin-containing monooxygenases) and peroxidases. researchgate.netnih.gov

These enzymes can perform highly enantioselective oxidation of prochiral sulfides, often yielding a single enantiomer of the sulfoxide with very high optical purity (enantiomeric excess, or ee). nih.govnih.gov For example, vanadium bromoperoxidase from the seaweed Ascophyllum nodosum catalyzes the oxidation of methyl phenyl sulfide (B99878) to the (R)-enantiomer with up to 96% ee. nih.gov Similarly, whole-cell biocatalysts, such as fungi from the Aspergillus genus, have been shown to convert sulfides to their corresponding (R)-sulfoxides with excellent yield and enantioselectivity (>99% ee). mdpi.com

A significant advantage of biocatalysis is its high chemoselectivity, often avoiding the formation of the sulfone byproduct completely. mdpi.com The table below highlights some biocatalytic systems used for sulfoxidation.

| Biocatalyst | Substrate Example | Product | Selectivity |

| Aspergillus japonicus ICFC 744/11 | Alkyl aryl sulfide | (R)-Sulfoxide | 100% conversion, >99% ee. mdpi.com |

| Soybean Pod Shell Peroxidase (SPSP) | Thioether | Chiral Sulfoxide (Esomeprazole) | 91% yield, 96% ee. nih.gov |

| Chloroperoxidase (CPO) | 2-(Diphenylmethylthio) acetamide | (R)-Modafinil | >97% ee. researchgate.net |

| Human Cytochrome P450 (CYP2C subfamily) | Various thioethers | Sulfoxide | Key enzyme in xenobiotic metabolism. nih.gov |

Sustainable Methodologies for Organosulfur Compound Formation

Beyond biocatalysis, a range of other green methodologies are being developed for the synthesis of sulfoxides like this compound.

Electrochemical Oxidation : This technique uses electricity as a "traceless" oxidant to convert sulfides to sulfoxides. rsc.org Anodic oxidation can be highly selective, avoiding the need for chemical oxidants and producing minimal waste. The process is scalable and allows for fine-tuning of the reaction by controlling the applied voltage. Recent protocols use simple electrolytes like NaCl and green solvents such as acetone/water mixtures, with reusable graphite (B72142) electrodes, making it an environmentally and economically attractive option. rsc.org

Photochemical Oxidation : Light can be used as a clean energy source to drive sulfoxidation. rsc.org In these systems, a photocatalyst (such as anthraquinone) absorbs light and activates molecular oxygen from the air to act as the ultimate oxidant. These reactions can be performed at room temperature and often show high selectivity for the sulfoxide. organic-chemistry.orgrsc.org

Catalysis with Green Oxidants and Solvents : A major focus of green chemistry is the replacement of hazardous reagents. The use of dilute hydrogen peroxide as the oxidant and an acidic resin (like Amberlite IR 120 H) as a recyclable, metal-free catalyst exemplifies this approach. nih.govrsc.org Performing these reactions in continuous flow reactors further enhances safety, efficiency, and scalability. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Methylsulfinyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, a complete structural map can be assembled.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of 2-(methylsulfinyl)benzoic acid, distinct signals corresponding to each type of proton are expected. The acidic proton of the carboxyl group (-COOH) typically appears as a very broad singlet far downfield, often above 10-12 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.orgdocbrown.info The methyl protons of the sulfinyl group (-SOCH₃) would present as a sharp singlet, with its chemical shift influenced by the electronegative sulfur and oxygen atoms. The four protons on the aromatic ring are non-equivalent and will exhibit a complex series of multiplets. Due to the ortho-substitution pattern, these protons will show characteristic splitting patterns based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -COOH | > 10 | broad singlet (br s) | 1H |

| Aromatic (H3, H4, H5, H6) | 7.5 - 8.2 | multiplets (m) | 4H |

Note: Predicted values are based on related structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, seven distinct signals are anticipated, corresponding to the seven unique carbon environments. The carbon atom of the carboxyl group (C=O) is highly deshielded and appears furthest downfield, typically in the 165-185 ppm region. libretexts.orglibretexts.org The carbon atom of the methyl group (-SOCH₃) will be found in the upfield region. The six aromatic carbons will give rise to six separate signals, two of which will be quaternary (C1 and C2), and their signals are often of lower intensity. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the carboxyl and methylsulfinyl substituents. libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C OOH | 165 - 170 |

| C 1 (Aromatic, -COOH attached) | ~ 130 |

| C 2 (Aromatic, -SOCH₃ attached) | ~ 145 |

| C 3, C4, C5, C6 (Aromatic) | 124 - 135 |

Note: Predicted values are based on analogous compounds and established chemical shift ranges. libretexts.orgdocbrown.info

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. acs.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring. mdpi.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal. mdpi.comipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart. mdpi.comipb.pt Key correlations would include the link from the methyl protons (-SOCH₃) to the C2 aromatic carbon and from the aromatic protons (e.g., H6) to the carboxyl carbon, confirming the relative positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.netlibretexts.org

Characteristic Vibrational Modes of Carboxyl and Sulfinyl Groups

The IR spectrum of this compound is dominated by the characteristic absorptions of its two main functional groups.

Carboxyl Group (-COOH): This group gives rise to two prominent features. The first is a very broad and strong O-H stretching vibration that typically spans from 2500 to 3300 cm⁻¹. libretexts.orgpressbooks.pub The second is a sharp, intense C=O (carbonyl) stretching band, which for dimeric aromatic acids, appears around 1710-1680 cm⁻¹. pressbooks.pubresearchgate.net

Sulfinyl Group (-S=O): The sulfoxide (B87167) functional group is characterized by a strong S=O stretching absorption. This band typically appears in the region of 1070–1030 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C=O stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| S=O stretch | Sulfoxide | 1070 - 1030 | Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |

Note: Wavenumber ranges are typical values and can be influenced by the molecular environment and physical state.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the spectral properties of this compound. In the solid state and in non-polar solvents, carboxylic acids typically exist as centrosymmetric dimers, linked by strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. libretexts.orgresearchgate.net

This dimerization is the primary reason for the significant broadening of the O-H stretching band in the IR spectrum, which extends over a wide range (2500-3300 cm⁻¹). libretexts.orgnih.gov It also causes the C=O stretching frequency to shift to a lower wavenumber (e.g., ~1710 cm⁻¹) compared to a non-hydrogen-bonded (monomeric) carbonyl (~1760 cm⁻¹). pressbooks.pubresearchgate.net The presence of the ortho-sulfinyl group raises the possibility of an intramolecular hydrogen bond between the carboxylic proton and the sulfinyl oxygen (O-H···O=S). rsc.org The interplay between strong intermolecular dimerization and potential intramolecular interactions dictates the precise shape and position of the O-H and C=O absorption bands, providing insight into the supramolecular structure. fu-berlin.derdd.edu.iq

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the chemical formula C₈H₈O₃S, the exact mass is a critical piece of data for its definitive identification. chemspider.comfishersci.pt

HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the monoisotopic mass with exceptional accuracy, which is crucial for confirming the compound's identity in complex samples or when verifying the outcome of a chemical synthesis. metabolomexchange.orgrsc.orgnih.gov

Table 1: HRMS Data for this compound Interactive Data Table

| Parameter | Value | Source |

| Molecular Formula | C₈H₈O₃S | chemspider.comfishersci.pt |

| Average Mass | 184.209 Da | chemspider.com |

| Monoisotopic Mass | 184.019415 Da | chemspider.com |

Fragmentation Patterns for Structural Confirmation

In mass spectrometry, after the initial ionization of the molecule to form a molecular ion ([M]⁺), the ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.

While specific experimental mass spectra for this compound are not widely detailed in available literature, the fragmentation pattern can be predicted based on its functional groups and established fragmentation rules for similar compounds, such as benzoic acid and aryl sulfoxides. docbrown.info The most abundant fragment ion, known as the base peak, often results from the most stable fragmentation pathway. docbrown.info

Key predicted fragmentation pathways include:

Loss of the hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of the carboxyl group (•COOH or CO₂ + H•): Decarboxylation is a characteristic fragmentation of benzoic acid derivatives. docbrown.info

Cleavage of the C-S bond: This would result in the loss of the methylsulfinyl group (•SOCH₃) or related fragments.

Cleavage of the S-CH₃ bond: Loss of a methyl radical (•CH₃) from the sulfoxide group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Interactive Data Table

| m/z (mass/charge) | Predicted Fragment | Fragment Lost | Notes |

| 184 | [C₈H₈O₃S]⁺ | - | Molecular Ion (M⁺) |

| 169 | [C₈H₇O₂S]⁺ | •CH₃ | Loss of a methyl radical from the sulfoxide group. |

| 167 | [C₈H₇O₂S]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| 139 | [C₇H₇S]⁺ | •COOH | Loss of the carboxyl group. |

| 121 | [C₇H₅O]⁺ | •SOCH₃ | Loss of the methylsulfinyl radical. |

| 105 | [C₇H₅O]⁺ | H₂O from [M-OH]⁺ | Loss of water from the m/z 167 fragment. |

| 77 | [C₆H₅]⁺ | CO from [M-COOH]⁺ | Loss of carbon monoxide from the m/z 139 fragment, characteristic of a phenyl group. docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, revealing detailed insights into molecular structure and intermolecular interactions in the solid state. Although a specific crystal structure determination for this compound itself is not publicly documented, analysis of closely related structures, such as 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid, offers valuable insights into the likely solid-state characteristics. iucr.orgnih.govresearchgate.net

X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsion angles of this compound. This allows for the exact conformation of the molecule in the crystal to be established. Key structural features that would be elucidated include the planarity of the benzene ring and the relative orientations of the carboxylic acid and methylsulfinyl substituents. iucr.orgnih.gov

A critical stereochemical feature of this compound is the presence of a chiral center at the sulfur atom of the sulfoxide group. chemspider.comnih.gov The four different groups attached to the sulfur (the oxygen atom, the methyl group, the benzene ring, and the lone pair of electrons) give rise to enantiomers (R and S forms). X-ray crystallography can determine the absolute stereochemistry of a single enantiomer if an enantiopure crystal is analyzed. nih.gov

The arrangement of molecules within a crystal is governed by intermolecular forces. For this compound, the carboxylic acid group is expected to be the dominant site for strong intermolecular interactions. libretexts.org In the crystal lattice of similar benzoic acid derivatives, molecules typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. iucr.orgnih.gov

Table 3: Illustrative Crystallographic Data from a Related Compound (2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid) Interactive Data Table

| Parameter | Value | Significance | Source |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. | iucr.org |

| Space Group | P 2₁/c | Defines the symmetry elements within the unit cell. | iucr.org |

| Hydrogen Bonding | O-H···O | Confirms the presence of strong hydrogen bonds linking molecules into chains or dimers. | iucr.orgnih.gov |

| Other Interactions | C-H···O | Indicates weaker interactions that contribute to the crystal packing. | iucr.orgnih.gov |

Insights into Chirality and Enantiomeric Purity

As this compound is a chiral compound, it can exist as a 50:50 mixture of its two enantiomers (a racemate) or in an enantiomerically enriched form. nih.gov When a racemic mixture crystallizes, it can form either a racemic compound (where both enantiomers are present in an ordered fashion within the same unit cell) or a conglomerate (a physical mixture of separate crystals of each pure enantiomer). X-ray crystallography can distinguish between these forms.

While crystallography can identify the structure of the enantiomers present in a crystal, it is not the primary method for determining the enantiomeric purity (or enantiomeric excess) of a bulk sample. libretexts.org Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent are typically employed for this purpose. libretexts.org The enantiomeric purity is a critical parameter, as the biological activity of enantiomers can differ significantly. libretexts.org

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization (if applicable)

The molecular structure of this compound possesses a chiral center at the sulfur atom of the sulfoxide group. The presence of four different substituents on the sulfur atom (a methyl group, a phenyl group, an oxygen atom, and the lone pair of electrons) gives rise to the existence of two enantiomers, (R)-2-(methylsulfinyl)benzoic acid and (S)-2-(methylsulfinyl)benzoic acid. nih.gov Due to this chirality, the compound is optically active and, in principle, its enantiomers can be characterized using chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. nih.govrsc.org ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative signals known as Cotton effects. nih.gov ORD, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. Both techniques are powerful tools for the stereochemical analysis of chiral compounds, allowing for the determination of absolute configuration and enantiomeric purity. nih.govcas.czpageplace.de

Therefore, while this compound is a chiral compound amenable to chiroptical analysis, there is currently a lack of published research detailing its enantiomeric characterization by ECD or ORD spectroscopy.

Mechanistic Investigations of Reactions Involving 2 Methylsulfinyl Benzoic Acid

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of 2-(methylsulfinyl)benzoic acid can be dissected by examining the reactions occurring at its carboxyl and sulfinyl centers.

Reactivity at the Carboxyl Group

The carboxyl group of this compound undergoes typical reactions such as esterification and amide formation, though its reactivity can be modulated by the adjacent sulfinyl moiety.

Esterification: The formation of an ester from a carboxylic acid and an alcohol, known as Fischer esterification, is an acid-catalyzed nucleophilic acyl substitution. byjus.comtcu.edumasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com For this compound, the reaction proceeds via this general pathway. However, the ortho-sulfinyl group can exert electronic and steric effects. The electron-withdrawing nature of the sulfinyl group can influence the acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon.

Amide Formation: The direct condensation of carboxylic acids and amines to form amides is another fundamental reaction. researchgate.netdur.ac.uk This transformation can be mediated by coupling reagents or thermal conditions. The mechanism generally involves the activation of the carboxylic acid to make it a better acylating agent for the amine nucleophile. nih.govorganic-chemistry.org In the case of this compound, the formation of amides follows this general principle.

Neighboring Group Participation: A significant mechanistic feature for ortho-substituted benzoic acids is the potential for neighboring group participation (NGP). cdnsciencepub.comnih.govlibretexts.org The ortho-sulfinyl group in this compound can act as an internal nucleophile, influencing reactions at the carboxyl group. For instance, in the gas phase, ortho-substituted benzoic acid derivatives can show significant water or alcohol loss during mass spectrometry analysis due to intramolecular cyclization, a phenomenon not observed for the meta and para isomers. nih.gov This suggests that the sulfinyl oxygen can attack the electrophilic center of the carboxyl group (or its activated form), forming a transient cyclic intermediate that facilitates subsequent reactions. This participation can affect both the rate and the stereochemical outcome of the reaction.

Reactivity at the Sulfinyl Group

The sulfinyl group itself is a reactive center, susceptible to both oxidation and reduction, as well as acting as a handle for other transformations.

Oxidation: The sulfur atom in the methylsulfinyl group can be readily oxidized to a sulfonyl group (-SO₂-). This transformation is commonly achieved using oxidizing agents like hydrogen peroxide. The oxidation of 2-(methylthio)benzoic acid first yields this compound, which can be further oxidized to 2-(methylsulfonyl)benzoic acid. researchgate.net The oxidation of aryl sulfoxides is generally considered a nucleophilic attack by the sulfur atom on the oxidant. thieme-connect.dersc.org

Reduction: Sulfoxides can be reduced back to their corresponding sulfides. tandfonline.comacs.org A variety of reducing systems have been developed for this purpose, including those using silanes with manganese catalysts or iodide ions in acidic media. tandfonline.comwhiterose.ac.uk The mechanism of reduction often involves the coordination of the sulfoxide (B87167) oxygen to a Lewis acidic species, followed by nucleophilic attack at the sulfur atom or an oxygen transfer process. For example, the reduction of alkyl aryl sulfoxides by iodide ions in an acidic solution is a well-documented process. whiterose.ac.uk

Pummerer-type and Eliminative Reactions: In some cases, reactions at the sulfinyl group can lead to more complex transformations. For instance, chlorination of ortho-methylsulfinyl benzoic acid with sulfuryl chloride does not result in α-chlorination but instead yields ortho-methylsulfonyl benzoyl chloride quantitatively. cdnsciencepub.com This outcome is explained by the intramolecular trapping of an intermediate chloro-oxosulfonium salt by the adjacent carboxylic acid function, forming a five-membered ring acyloxyoxosulfonium ion. This intermediate then rearranges to the final product, demonstrating a powerful neighboring group effect. cdnsciencepub.com In other contexts, electrolytic reduction of related α-(methylsulfinyl)acetophenones leads to the elimination of the methylsulfinyl group rather than its reduction. scispace.com

Role of the Sulfinyl Group in Directing Chemical Transformations

The sulfinyl group plays a crucial role in directing the outcome of chemical reactions, both in terms of stereochemistry and regiochemistry on the aromatic ring.

Stereodirecting Effects

The sulfinyl group is inherently chiral, as the sulfur atom is a stereocenter. This chirality can be harnessed to control the stereochemistry of reactions, making sulfoxides valuable chiral auxiliaries in asymmetric synthesis. researchgate.net

The ortho-sulfinyl group in this compound and related compounds has a profound influence on the stereochemical course of reactions. byjus.comthieme-connect.de This stereodirecting power arises from its ability to chelate metals and organize the transition state of a reaction, favoring attack of a reagent from a specific face of the molecule. For example, the addition of nucleophiles to imines containing a chiral tert-butylsulfinyl group proceeds with high diastereoselectivity. masterorganicchemistry.com Similarly, the sulfinyl group can direct the stereoselective outcome of Diels-Alder cycloadditions and Overman rearrangements. wikipedia.org In reactions involving carbanions generated alpha to the sulfinyl group or on a benzylic position ortho to it, the chiral sulfinyl group effectively dictates the stereochemistry of the subsequent electrophilic trapping. thieme-connect.de

Activation or Deactivation of Aromatic Ring

The electronic nature of a substituent determines its effect on the reactivity of the aromatic ring towards electrophilic substitution and its directing influence. libretexts.orgmasterorganicchemistry.comlkouniv.ac.in

The methylsulfinyl group (-SOCH₃) is an electron-withdrawing group. researchgate.net This is due to the inductive effect of the electronegative oxygen atom and the polarized nature of the S-O bond. As an electron-withdrawing group, it deactivates the aromatic ring, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609).

In terms of directing effects, electron-withdrawing groups are typically meta-directors for electrophilic aromatic substitution. masterorganicchemistry.comlkouniv.ac.in This is because they destabilize the positively charged carbocation intermediates (arenium ions) formed during the reaction, with the destabilization being most pronounced for attack at the ortho and para positions. researchgate.net However, the sulfinyl group is also a powerful ortho-director for lithiation (an ortho-metalation directing group), which is a reaction with an organometallic base rather than an electrophile. thieme-connect.de This highlights the dual nature of its directing effects depending on the reaction type.

| Substituent | σmeta | σpara (from benzoic acid ionization) |

|---|---|---|

| -SO₂CH₃ | +0.615 | +0.73 |

Data sourced from a study on Hammett's substitution constants. utexas.edu A positive value indicates an electron-withdrawing, deactivating group.

Elucidation of Reaction Mechanisms using Kinetic Studies

Kinetic studies are essential for unraveling the detailed mechanistic steps of a reaction, providing quantitative data on reaction rates, orders, and activation parameters. dnu.dp.ua

For reactions involving this compound, kinetic analysis can differentiate between proposed pathways. For example, in the esterification of benzoic acid, kinetic studies have shown the reaction to be first order with respect to the carboxylic acid. By measuring the reaction rate at different temperatures, activation parameters such as the activation energy (Ea) can be determined, providing insight into the energy barrier of the reaction.

A kinetic study of the esterification of benzoic acid with 1-butanol (B46404) yielded the following activation energies:

| Reaction | Activation Energy (Ea) |

|---|---|

| Forward Reaction (Esterification) | 58.40 kJ·mol⁻¹ |

| Reverse Reaction (Hydrolysis) | 57.70 kJ·mol⁻¹ |

Data adapted from a kinetic study on benzoic acid esterification.

Rate Law Determination

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. libretexts.org It is determined experimentally and cannot be deduced from the reaction stoichiometry alone. yorku.ca For a reaction involving this compound, a general form of the rate law would be:

Rate = k[this compound]m[Reactant 2]n...

Here, k is the rate constant, and the exponents m and n are the reaction orders with respect to each reactant, which must be found by experiment. physicsandmathstutor.com

The method of initial rates is a common experimental approach to determine these orders. libretexts.org This involves measuring the initial reaction rate at various starting concentrations of the reactants. By systematically varying the concentration of one reactant while keeping others constant, the effect of that reactant on the rate can be isolated, allowing for the determination of its reaction order. libretexts.org

For instance, in the oxidation of the precursor, 2-(methylthio)benzoic acid, to form this compound, kinetic studies would reveal the dependence of the reaction rate on the concentrations of the thioether, the oxidant, and any catalyst used. conicet.gov.ar Research has indicated that the ortho-substituted 2-(methylthio)benzoic acid is significantly more reactive in sulfoxidation reactions than its para-substituted counterpart, suggesting that the position of the carboxylic acid group plays a crucial role in the reaction mechanism, which would be reflected in the rate law. conicet.gov.ar

| Component | Description |

| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. It is temperature-dependent. physicsandmathstutor.com |

| Reaction Order (m, n) | The exponent to which the concentration of a reactant is raised in the rate law. It indicates the degree to which the rate depends on the concentration of that reactant. yorku.caphysicsandmathstutor.com |

| Overall Reaction Order | The sum of the individual reaction orders (m + n + ...). physicsandmathstutor.com |

This interactive table summarizes the key components of a rate law equation.

Identification of Rate-Determining Steps

Identifying the RDS is a key goal of mechanistic investigation. For reactions involving this compound, such as its esterification or further oxidation to the sulfone, the RDS could involve the initial nucleophilic attack on the carboxyl group or the electrophilic attack on the sulfinyl sulfur, respectively.

Consider the oxidation of 2-(methylthio)benzoic acid to this compound. If the rate law was determined to be first order in both the thioether and the oxidant, it would suggest that the RDS involves a collision between one molecule of each of these reactants. pages.dev The significantly higher reactivity of the ortho-isomer compared to the para-isomer suggests the carboxylic acid group may be directly involved in the RDS, possibly through intramolecular catalysis or by influencing the electronic properties of the sulfur atom. conicet.gov.ar

Computational Chemistry in Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to study reaction mechanisms by calculating the geometries and energies of reactants, products, and, most importantly, transition states. ajgreenchem.com

For a reaction involving this compound, a DFT study would proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted to locate the transition state structure, which represents the highest energy point along the reaction coordinate connecting reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or a first-order saddle point (for a transition state, which has exactly one imaginary frequency).

Activation Energy Calculation: The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants. This value can be compared with experimental data derived from kinetic studies.

DFT calculations on related substituted benzoic acids have been used to analyze geometric parameters like bond lengths and angles and to understand how substituents affect the electronic properties and reactivity of the molecule. researchgate.net Such analysis for this compound could explain the influence of the methylsulfinyl group on the reactivity of the carboxylic acid and vice versa.

| Computational Step | Purpose | Key Output |

| Geometry Optimization | Find the most stable 3D structure of a molecule. | Optimized coordinates, bond lengths, bond angles. |

| Transition State Search | Locate the highest energy point on the reaction pathway. | Transition state geometry. |

| Frequency Calculation | Characterize the nature of the stationary point. | Vibrational frequencies (one imaginary frequency for a TS). |

| Energy Calculation | Determine the energy barrier for the reaction. | Activation Energy (Ea). |

This interactive table outlines the process of using DFT for transition state analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. unimi.it For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis. smolecule.com

An MD simulation can reveal:

Conformational Preferences: The molecule can adopt various shapes (conformations) due to rotation around its single bonds (e.g., the bond between the benzene ring and the sulfur atom, and the S-C bond). MD simulations can identify the most stable or frequently occurring conformations.

Intramolecular Interactions: It can model potential intramolecular hydrogen bonding between the hydrogen of the carboxylic acid group and one of the sulfinyl oxygens.

Solvent Effects: The behavior and conformation of the molecule can be simulated in different solvent environments to understand how intermolecular forces with solvent molecules influence its shape and reactivity. smolecule.com

Studies on structurally similar molecules have used MD simulations to show how substituent groups can have restricted rotation and how conformational preferences are influenced by both steric and electronic effects. smolecule.com For this compound, these simulations could predict the dominant conformation in solution, which is critical for understanding its interaction with other molecules, such as biological receptors or catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govchitkara.edu.in While QSAR is typically applied to a series of related compounds rather than a single one, it is a relevant field of study for derivatives of this compound in the context of drug discovery.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed:

A set of molecular descriptors (numerical values that describe the physicochemical properties of the molecules) would be calculated for each derivative.

These descriptors, which can quantify properties like hydrophobicity, electronics, and steric bulk, would be used as independent variables.

The measured biological activity (e.g., IC50) would be the dependent variable.

Statistical methods are used to build a model that correlates the descriptors with the activity. nih.govdergipark.org.tr

QSAR studies on other series of benzoic acid derivatives have successfully identified key molecular features, such as hydrophobicity and the presence of specific functional groups, that are crucial for their biological activity. nih.gov For derivatives of this compound, a QSAR model could help predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. nih.gov

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |

| Hydrophobic | LogP | Affinity of the molecule for a non-polar solvent vs. water. |

| Topological | Connectivity Indices | Atom connectivity and branching. |

This interactive table lists common descriptor types used in QSAR modeling.

Derivatives and Analogues of 2 Methylsulfinyl Benzoic Acid

Synthesis of Substituted 2-(Methylsulfinyl)benzoic Acid Derivatives

The synthesis of substituted derivatives of this compound involves a variety of chemical strategies to introduce new functional groups or modify existing ones. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Modifications on the Aromatic Ring

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce electron-withdrawing or electron-donating groups. For instance, the nitration of a related benzoic acid derivative can be achieved, followed by reduction to an amino group, which can be further functionalized. msu.edu The position of substitution is directed by the existing carboxyl and methylsulfinyl groups.

Cross-Coupling Reactions: Modern cross-coupling reactions, like the Suzuki-Miyaura coupling, can be employed to introduce aryl or other carbon-based substituents onto the aromatic ring. nih.gov For example, a bromo-substituted derivative could serve as a precursor for such reactions. nih.gov

Oxidation of Alkyl Side-Chains: If an alkyl group is present on the aromatic ring, it can be oxidized to a carboxylic acid. msu.edu For example, 4-methylsulfonyltoluene can be chlorinated and then oxidized to form 2-chloro-4-methylsulfonylbenzoic acid. google.com

A variety of substituted benzoic acid derivatives have been synthesized to investigate their biological activities. For instance, a series of 2,5-substituted benzoic acid derivatives were developed as dual inhibitors of anti-apoptotic proteins. nih.gov Another study focused on the synthesis of substituted 3-benzoic acid derivatives as potential inhibitors of M. tuberculosis dihydrofolate reductase. uef.fi

Table 1: Examples of Synthesized Substituted Benzoic Acid Derivatives

| Compound Name | Substituents on Aromatic Ring | Reference |

|---|---|---|

| 2-Chloro-4-methylsulfonylbenzoic acid | 2-Chloro, 4-Methylsulfonyl | google.combldpharm.com |

| 2-Nitro-4-methylsulfonyl benzoic acid | 2-Nitro, 4-Methylsulfonyl | google.com |

| 5-(2-Phenylacetamido)-2-(phenylsulfonamido)benzoic acid | 2-Phenylsulfonamido, 5-(2-Phenylacetamido) | nih.gov |

| Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | 2-(((4-Fluorophenyl)sulfonyl)amino)- | ontosight.ai |

Derivatization of the Carboxyl Group

The carboxylic acid group is a versatile functional handle for creating a wide array of derivatives.

Esterification: The carboxyl group can be readily converted to esters by reacting with various alcohols under acidic conditions. This modification can influence the compound's lipophilicity and cell permeability. nih.gov

Amide Formation: Reaction with amines leads to the formation of amides. A broad range of primary and secondary amines can be used to generate a library of amide derivatives. For example, 2-[(2-substitutedphenyl) carbamoyl] benzoic acids have been synthesized from phthalic anhydride (B1165640) and substituted anilines. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Bioisosteric Replacement: The carboxylic acid group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. Examples include tetrazoles, sulfonamides, and nitriles. nih.gov These modifications can significantly alter the acidity and hydrogen bonding capabilities of the molecule. nih.gov Research has shown that replacing the carboxylate with a methyl ester or methanesulfonamide (B31651) can improve cell permeability. nih.gov

Table 2: Examples of Carboxyl Group Derivatization

| Derivative Type | Reagent/Reaction | Resulting Functional Group | Reference |

|---|---|---|---|

| Ester | Alcohol, Acid Catalyst | -COOR | nih.gov |

| Amide | Amine, Coupling Agent | -CONR₂ | researchgate.net |

| Alcohol | Reducing Agent (e.g., LiAlH₄) | -CH₂OH | |

| Tetrazole | Sodium Azide | -CN₄H | nih.gov |

| Sulfonamide | Sulfonamide Synthesis | -SO₂NH₂ | nih.gov |

Modifications to the Methylsulfinyl Moiety

The methylsulfinyl group is a key feature of the molecule, and its modification can provide insights into its role in biological activity.

Oxidation: The sulfoxide (B87167) can be oxidized to a sulfone using oxidizing agents. This changes the oxidation state of the sulfur and can affect the group's polarity and hydrogen bonding capacity.

Reduction: The sulfoxide can be reduced to a thioether (sulfide).

Substitution of the Methyl Group: The methyl group can potentially be replaced with other alkyl or aryl groups. This can be achieved through multi-step synthetic sequences, possibly involving the corresponding thiol as a precursor. Studies on analogues of 6-(methylsulfinyl)hexyl isothiocyanate have shown that substituting the methylsulfinyl group with other functionalities can alter biological activity. nih.gov

Chiral Derivatives of this compound

The sulfur atom in the methylsulfinyl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are important for understanding their differential interactions with chiral biological systems.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. nih.gov Several strategies can be employed for the asymmetric synthesis of chiral sulfoxides.

One common method involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878) (2-(methylthio)benzoic acid). This can be achieved using a chiral oxidizing agent or a stoichiometric or catalytic amount of a chiral transition metal complex.

Another approach is the use of chiral auxiliaries. youtube.com A chiral auxiliary can be attached to the molecule, directing a subsequent reaction to occur stereoselectively. The auxiliary is then removed to yield the enantiomerically enriched product.

Enantiomeric Resolution Techniques

Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Salt Formation: A widely used method for resolving racemic acids is the formation of diastereomeric salts with a chiral base. libretexts.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the pure enantiomer of the acid can be regenerated by treatment with a strong acid. libretexts.org Common chiral resolving agents for acids include brucine, strychnine, and (R)-1-phenylethylamine. libretexts.org

Chiral Chromatography: Chiral column chromatography is another powerful technique for separating enantiomers. youtube.comyoutube.com The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. youtube.com

Structural Elucidation and Characterization of Derivatives

The structural elucidation and characterization of derivatives of this compound are accomplished through a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecules.

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of these derivatives. For instance, in derivatives of 2-(methylamino)benzoic acid, the chemical shifts in ¹H and ¹³C NMR spectra are analyzed to confirm the structure. rsc.orgnist.gov Similarly, for compounds like 2-(4-methylbenzoyl)benzoic acid, ¹H NMR provides critical data for structural confirmation. chemicalbook.com The presence and position of substituents on the benzene (B151609) ring, as well as the nature of the groups attached to the sulfoxide, can be determined by analyzing the chemical shifts, coupling constants, and integration of the NMR signals.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For derivatives of benzoic acid, the characteristic stretching vibrations of the C=O in the carboxylic acid group and the S=O in the sulfinyl group are of particular interest. nist.govresearchgate.net The position of these bands can be influenced by the electronic effects of other substituents on the aromatic ring. For example, the formation of hydrogen-bonded dimers in benzoic acid derivatives can be detected by changes in the C=O stretching frequency in the IR spectrum. ucl.ac.uk

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which aids in confirming their identity. Electron ionization mass spectrometry has been used to characterize derivatives such as 2-(methylamino)benzoic acid. nist.gov

X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. wikipedia.orgresearchgate.net For example, the crystal structure of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid has been determined, revealing details about the geometry of the methylsulfonyl group relative to the benzene ring. researchgate.net

Elemental Analysis : This technique determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, and other elements, which is used to confirm the empirical formula. uobaghdad.edu.iq

Below is a table summarizing the characterization data for a representative derivative, 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid.

| Technique | Observation for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | Reference |

| Molecular Formula | C₉H₇F₃O₄S | researchgate.net |

| Molecular Weight | 268.21 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Key Feature | Intermolecular O-H···O hydrogen bonds link molecules into chains. | researchgate.net |

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is significantly influenced by the nature and position of substituents on the benzene ring and modifications to the carboxylic acid and methylsulfinyl groups. These structural variations affect the electronic properties and steric environment of the molecule, thereby altering its chemical behavior.

Electronic Effects of Substituents:

Substituents on the benzene ring can either donate or withdraw electron density, which in turn affects the reactivity of the carboxylic acid and sulfinyl groups. stpeters.co.inlumenlearning.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and the methylsulfonyl (-SO₂CH₃) group itself are strongly electron-withdrawing. stpeters.co.in These groups decrease the electron density of the benzene ring and increase the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. pharmaguideline.com For example, the presence of both a methylsulfonyl and a trifluoromethyl group in 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid significantly enhances the acidity of the benzoic acid moiety. The deactivating nature of the carboxyl group directs incoming electrophiles to the meta-position during electrophilic aromatic substitution. quora.com

Electron-Donating Groups (EDGs) : Substituents like alkyl groups (-CH₃) or methoxy (B1213986) groups (-OCH₃) donate electron density to the benzene ring. nih.gov This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions. stpeters.co.in EDGs generally decrease the acidity of the carboxylic acid group by destabilizing the carboxylate anion. pharmaguideline.com

Reactivity of the Sulfinyl Group:

The sulfinyl group is a key functional group whose reactivity is influenced by the electronic environment.

Oxidation and Deoxygenation : Sulfoxides can be oxidized to sulfones (-SO₂-) or deoxygenated to sulfides (-S-). wikipedia.org The ease of these reactions can be affected by the other substituents on the aromatic ring. Electron-withdrawing groups can make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack, while electron-donating groups might enhance its reactivity towards electrophiles.

Thermal Elimination : Sulfoxides can undergo thermal elimination to form alkenes and sulfenic acids. wikipedia.org The rate of this reaction would be dependent on the stability of the transition state, which is influenced by the substituents on the aromatic ring.

The table below summarizes the expected effect of different substituents on the acidity of the benzoic acid moiety in derivatives of this compound.

| Substituent Type | Example | Position on Ring | Effect on Acidity | Reason | Reference |

| Electron-Withdrawing | -NO₂ | para | Increase | Stabilization of carboxylate anion | pharmaguideline.com |

| Electron-Withdrawing | -CF₃ | para | Increase | Strong inductive electron withdrawal | |

| Electron-Donating | -CH₃ | para | Decrease | Destabilization of carboxylate anion | pharmaguideline.comnih.gov |

| Electron-Donating | -OCH₃ | para | Decrease | Resonance electron donation | lumenlearning.com |

Advanced Applications of 2 Methylsulfinyl Benzoic Acid in Organic Synthesis

Asymmetric Catalysis and Reagents

The chiral nature of the sulfoxide (B87167) group in 2-(methylsulfinyl)benzoic acid has been exploited in the development of chiral auxiliaries and ligands for asymmetric transformations. These reagents have proven effective in controlling the stereochemical outcome of various reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereoselectivity of a subsequent reaction. The this compound scaffold has been investigated for its potential in creating such auxiliaries. While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of chiral sulfinyl compounds is well-established in this role. bioorganica.com.ua The principle involves the temporary attachment of the chiral sulfinyl-containing molecule to a substrate, influencing the approach of reagents to a reactive center due to steric hindrance and electronic effects of the chiral sulfoxide. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.

The development of chiral ligands for metal-catalyzed asymmetric reactions is another significant area. Although specific examples of ligands derived directly from this compound are not prevalent in the reviewed literature, the use of related sulfur-containing chiral ligands is a common strategy in asymmetric catalysis. For instance, chiral phosphine (B1218219) ligands are widely used in transition metal-catalyzed enantioselective reactions. tandfonline.comacs.org

The utility of chiral sulfinyl compounds extends to various enantioselective transformations. These transformations are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

One notable application is in asymmetric carbon-carbon bond formation. acs.org Chiral sulfinyl-containing compounds can direct the stereoselective addition of nucleophiles to prochiral centers. For example, chiral sulfinyl imines have been used in the diastereoselective addition of organometallic reagents to produce chiral amines. bioorganica.com.ua

Furthermore, chiral sulfoxides have been employed in asymmetric cycloaddition reactions. These reactions are powerful tools for the construction of cyclic molecules with defined stereochemistry. The chiral sulfinyl group can control the facial selectivity of the dienophile or diene, leading to the formation of a specific enantiomer of the cyclic product.

The following table summarizes some enantioselective transformations where chiral sulfinyl compounds, a class to which this compound belongs, have been applied.

| Transformation Type | Chiral Reagent Type | Key Feature |

| Asymmetric C-C Bond Formation | Chiral Sulfinyl Imines | Diastereoselective addition of nucleophiles |

| Asymmetric Cycloadditions | Chiral Sulfinyl Dienophiles | Facial selectivity control |

| Asymmetric Michael Additions | Chiral Sulfinyl Acceptors | Enantioselective conjugate addition |

Role as a Synthetic Intermediate for Complex Molecules

This compound serves as a valuable building block in the synthesis of more intricate molecular architectures, including heterocyclic compounds and biologically active molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. The carboxylic acid group can participate in cyclization reactions, such as condensation with diamines to form benzimidazole (B57391) derivatives. rsc.org The sulfinyl group can also influence the reactivity and regioselectivity of these cyclization processes.

For example, the related compound 2-(methylthio)benzoic acid has been used in the synthesis of lanthanide coordination polymers with extended structures. researchgate.net While this involves the thioether rather than the sulfoxide, it highlights the utility of the 2-substituted benzoic acid scaffold in constructing complex supramolecular assemblies. The oxidation of the sulfur atom to a sulfoxide would introduce a chiral center, potentially leading to the formation of chiral coordination polymers.

The benzoic acid scaffold is a common motif in a wide array of bioactive molecules and pharmaceutical drugs. researchgate.net The introduction of a methylsulfinyl group at the 2-position can modulate the biological activity and pharmacokinetic properties of these molecules.

Derivatives of this compound have been explored as intermediates in the synthesis of compounds with potential therapeutic applications. For instance, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are targets in cancer therapy. nih.gov Although the specific examples cited utilize a thioether or sulfonyl group, the underlying benzoic acid framework is key. The synthesis of such compounds often involves the initial preparation of a substituted benzoic acid intermediate, which is then further functionalized.

The related compound, 2-(methylsulfonyl)benzoic acid, is noted for its role as a building block in the synthesis of more complex molecular architectures, including various heterocyclic compounds and as an intermediate in the synthesis of biologically active molecules.

Strategies for C-C Bond Formation and Cleavage Mediated by Sulfinyl Groups

The sulfinyl group is not merely a passive spectator in organic reactions; it can actively participate in and mediate the formation and cleavage of carbon-carbon bonds. These strategies often leverage the ability of the sulfinyl group to stabilize adjacent carbanions or to act as a leaving group.

One of the most well-known reactions involving sulfoxides is the Pummerer reaction. nih.gov This reaction typically involves the conversion of a sulfoxide to an α-acyloxythioether upon treatment with an acid anhydride (B1165640). The intermediate thionium (B1214772) ion can then be trapped by nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. While the classic Pummerer reaction involves C-O bond formation, variations can lead to C-C bond formation.

The sulfinyl group can also direct C-H activation and functionalization reactions. nih.gov The directing ability of the sulfoxide can facilitate the regioselective formation of C-C bonds at positions that would otherwise be unreactive.

Furthermore, visible light-mediated desulfonylation of sulfonyl compounds has emerged as a powerful method for C-C bond formation. mdpi.comnih.gov While this applies to sulfones (a higher oxidation state of sulfur), it points to the broader utility of sulfur-containing functional groups in radical-based C-C bond-forming strategies. The C-SO2 bond in some heterocyclic sulfones can be activated to undergo desulfonylation and subsequent C-C bond construction. mdpi.com

The following table outlines some strategies for C-C bond manipulation involving sulfinyl and related sulfur groups.

| Strategy | Key Intermediate/Process | Outcome |

| Pummerer-type Reactions | Thionium Ion | C-C or C-Heteroatom Bond Formation |

| Sulfoxide-directed C-H Activation | Organometallic Intermediate | Regioselective C-C Bond Formation |

| Desulfonylative Coupling | Sulfonyl Radical | C-C Bond Formation |

Functionalization Reactions and Derivatization Strategies

The unique structural arrangement of this compound, featuring a carboxylic acid group and a methylsulfinyl moiety in an ortho position on a benzene (B151609) ring, allows for a diverse range of functionalization and derivatization reactions. These transformations can be selectively targeted at the carboxylic acid function, the sulfur center, or the aromatic ring, enabling the synthesis of a wide array of novel molecules for various applications in organic synthesis and medicinal chemistry.

Reactions at the Carboxylic Acid Group

The carboxylic acid group is the most readily functionalized part of the molecule, undergoing standard transformations to produce esters, amides, and acid chlorides.

Esterification: The synthesis of esters from this compound and its analogs is a fundamental derivatization strategy. Standard acid-catalyzed esterification methods, such as the Fischer-Speier method using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), are applicable. iajpr.com For instance, the conversion of related substituted benzoic acids to their corresponding alkyl esters is a common step in the synthesis of more complex molecules. google.com The reaction of the corresponding acid chloride with an alcohol also provides a high-yield route to the desired ester. Another mild method for esterification involves the use of diazomethane (B1218177) or trimethylsilyldiazomethane, which react readily with carboxylic acids to form methyl esters. wordpress.com

Amide Formation: The carboxylic acid can be converted into a variety of amides. A direct method involves heating an equimolecular mixture of the acid and thiourea. researchgate.net More commonly, the acid is first activated by conversion to an acid chloride, typically using thionyl chloride or oxalyl chloride. google.com The resulting acid chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. This two-step sequence is widely used in the synthesis of bioactive compounds, such as N-diaminomethylene benzamides, by reacting the benzoyl chloride with guanidine. google.comnih.gov Light-induced reactions have also been reported for the formation of amides from related carboxylic acids. researchgate.net

Acid Chloride Synthesis: The preparation of 2-(methylsulfinyl)benzoyl chloride is a key step for many derivatization reactions. This is typically achieved by treating this compound with thionyl chloride (SOCl₂), often with gentle heating. The excess thionyl chloride can be removed by distillation, yielding the reactive acid chloride which is often used immediately in subsequent steps without further purification. google.comnih.gov

Table 1: Derivatization of the Carboxylic Acid Group

| Derivative Type | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Methyl Ester | Diazomethane (CH₂N₂) | This compound methyl ester | wordpress.com |

| Butyl Ester | Butanol, p-Toluenesulfonic acid | This compound butyl ester | google.com |

| Acid Chloride | Thionyl Chloride (SOCl₂) | 2-(Methylsulfinyl)benzoyl chloride | google.comnih.gov |

Reactions Involving the Methylsulfinyl Group

The sulfur atom in the methylsulfinyl group is a key site for functionalization, primarily through oxidation or reduction reactions.

Oxidation to Sulfone: The methylsulfinyl group can be readily oxidized to the corresponding methylsulfonyl group. This transformation is significant as it alters the electronic properties and steric bulk of the substituent, which can be useful in modulating the biological activity or chemical reactivity of the molecule. A common and effective oxidizing agent for this purpose is hydrogen peroxide in an acidic medium like acetic acid. nih.gov This method was used to prepare 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid from its methylsulfinyl precursor. nih.gov The resulting 2-(methylsulfonyl)benzoic acid derivatives are important intermediates for herbicides and pharmaceuticals. google.comnih.govgoogle.com

Reduction to Thioether: The methylsulfinyl group can be reduced back to a methylthio (or methylsulfanyl) group. This transformation can occur under specific photochemical conditions, where certain O-alkyl esters and amides of aromatic sulfinyl carboxylic acids undergo photodeoxygenation to yield the corresponding sulfide (B99878) (thioether). researchgate.net Electrolytic methods have also been shown to cause the elimination of the methylsulfinyl group in related compounds, resulting in desulfinylated products. oup.com This reductive pathway is less common than oxidation but provides an alternative route for derivatization.

Table 2: Reactions at the Sulfur Center

| Reaction Type | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), Acetic Acid | 2-(Methylsulfonyl)benzoic acid | nih.gov |

| Photochemical Reduction | UV light (for certain derivatives) | 2-(Methylthio)benzoic acid derivative | researchgate.net |

| Electrolytic Reduction | Electric current (for related ketones) | Desulfinylated product | oup.com |

The strategic application of these functionalization and derivatization reactions allows chemists to use this compound as a versatile building block for creating a diverse library of compounds with tailored properties.

Analytical Methodologies for 2 Methylsulfinyl Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a powerful tool for separating complex mixtures. For 2-(methylsulfinyl)benzoic acid, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzoic acid and its derivatives, offering high resolution and sensitivity. While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other benzoic acid derivatives and sulfoxides, provide a strong basis for its analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. A typical RP-HPLC system for the analysis of a related compound, 2-chloro-4-methyl sulfonyl benzoic acid, utilizes HPLC-MS for detection, indicating that a similar setup could be effective for this compound. researchgate.netnih.govfishersci.cabldpharm.com The separation is generally achieved on a C18 column. researchgate.nethelixchrom.com

The mobile phase composition is a critical parameter. For benzoic acid and its derivatives, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.nethelixchrom.commfd.org.mk The pH of the aqueous phase is crucial for controlling the retention of the acidic analyte. For instance, in the analysis of mesalazine and its impurities, which include benzoic acid derivatives, an acidic mobile phase containing phosphoric acid or perchloric acid is employed. mfd.org.mk Similarly, for the analysis of benzoic acid in food samples, an acetate (B1210297) buffer with a pH of 4.4 is used in conjunction with methanol. ust.eduthaiscience.info

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound provides strong UV absorbance. ust.eduresearchgate.net The detection wavelength is typically set around 220-235 nm for related compounds. researchgate.netmfd.org.mkust.edu

A gradient elution may be necessary to separate this compound from other components in a complex mixture. For example, a gradient UPLC method has been developed for the simultaneous determination of mesalamine and its impurities on a C18 column. researchgate.net

Table 1: Illustrative HPLC Conditions for Benzoic Acid Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Discovery C18 (150 mm × 4.6 mm, 5 µm) mfd.org.mk | C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and 0.05% o-phosphoric acid with 0.3% KPF6 mfd.org.mk | Acetonitrile, acetic acid, and water (75:1:24) researchgate.net |

| Flow Rate | 1.0 mL/min mfd.org.mk | 1 mL/min researchgate.net |

| Detection | UV at 220 nm mfd.org.mk | UV at 282 nm researchgate.net |

| Temperature | 35 °C mfd.org.mk | 25 °C researchgate.net |

This table presents example conditions used for related benzoic acid derivatives and could serve as a starting point for developing a method for this compound.